3-(Pyrimidin-4-yl)propan-1-ol
Overview
Description
3-(Pyrimidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reduction of 3-(Pyrimidin-4-yl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(Pyrimidin-4-yl)propanoic acid.
Reduction: The compound can be reduced to form 3-(Pyrimidin-4-yl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: 3-(Pyrimidin-4-yl)propanoic acid.
Reduction: 3-(Pyrimidin-4-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyrimidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-2-yl)propan-1-ol: Similar structure but with the pyrimidine ring attached at the 2-position instead of the 4-position.
3-(Pyrimidin-5-yl)propan-1-ol: Similar structure but with the pyrimidine ring attached at the 5-position instead of the 4-position.
Uniqueness
3-(Pyrimidin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrimidine ring can affect the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-pyrimidin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDNYUPSADJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569793 | |
Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-21-3 | |
Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrimidin-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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